molecular formula C19H18ClFN6 B10892824 4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole

Cat. No.: B10892824
M. Wt: 384.8 g/mol
InChI Key: PCUZYUVRXLRRBK-UHFFFAOYSA-N
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Description

“4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole” is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of multiple pyrazole rings, a chloro substituent, and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole” typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

    Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through cyclization reactions of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: The chloro and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated reagents.

    Coupling Reactions: The final step involves coupling the pyrazole rings with the substituted phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with comparable structures and properties, such as:

Uniqueness

“4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole” is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18ClFN6

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C19H18ClFN6/c1-11-15(9-22-25(11)3)18-17(20)19(16-10-23-26(4)12(16)2)27(24-18)14-7-5-6-13(21)8-14/h5-10H,1-4H3

InChI Key

PCUZYUVRXLRRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

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